REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=[O:2].[K+].[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH3:14])[C:9]1=[O:15].[OH2:16]>>[CH3:7][CH:8]([CH2:13][CH2:12][CH2:11][C:10](=[O:2])[CH3:14])[C:9]([OH:15])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
195.7 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1390 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously the mixture at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The produced manganese dioxide was filtrated
|
Type
|
WASH
|
Details
|
the filtration cake was washed with methyl tert-butyl ether (250 ml) and water (250 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was separated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (300 ml×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resultant residual oil was distilled under reduced pressure by a vacuum pump
|
Type
|
CUSTOM
|
Details
|
Fractions of boiling points of 130 to 144° C./267 Pa were collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |